1-Benzyl-3-phenylpiperidin-4-one
Overview
Description
1-Benzyl-3-phenylpiperidin-4-one is an organic compound with the molecular formula C18H19NO. It is a piperidinone derivative, characterized by a piperidine ring substituted with benzyl and phenyl groups. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry and material science .
Preparation Methods
1-Benzyl-3-phenylpiperidin-4-one can be synthesized through several synthetic routes. One common method involves the Mannich reaction, where ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate are condensed in ethanol . The reaction conditions typically involve heating the mixture under reflux to facilitate the formation of the piperidinone ring.
Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-Benzyl-3-phenylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, often using reagents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-Benzyl-3-phenylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme interactions and as a precursor for biologically active molecules.
Industry: In material science, it is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-phenylpiperidin-4-one involves its interaction with specific molecular targets. For instance, it can bind to DNA via intercalation, affecting the replication and transcription processes . This binding mechanism is crucial for its potential use as an antineoplastic agent, where it inhibits cell division and induces cell death in cancer cells.
Comparison with Similar Compounds
1-Benzyl-3-phenylpiperidin-4-one can be compared with other piperidinone derivatives, such as:
- 3-Phenyl-1-(phenylmethyl)-4-piperidinone
- 2,6-Diaryl-3-methyl-4-piperidones
These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of benzyl and phenyl groups in this compound contributes to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-benzyl-3-phenylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18-11-12-19(13-15-7-3-1-4-8-15)14-17(18)16-9-5-2-6-10-16/h1-10,17H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRJIVUPMPNZBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)C2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473626 | |
Record name | 1-BENZYL-3-PHENYLPIPERIDIN-4-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446302-83-6 | |
Record name | 1-BENZYL-3-PHENYLPIPERIDIN-4-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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